(2S,3R)-2-(hydroxymethyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
HLUUYLJPDIXTCY-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](N1)CO)O |
Canonical SMILES |
C1C(C(N1)CO)O |
Origin of Product |
United States |
Advanced Derivatization and Functionalization of Azetidine Scaffolds
Strategies for Introducing Complex Functionalities onto the Azetidine (B1206935) Core
The introduction of diverse and complex functionalities onto the azetidine ring is a key strategy in medicinal chemistry to explore new chemical space and optimize molecular properties. The inherent ring strain of the azetidine nucleus, while providing conformational rigidity, also presents unique challenges and opportunities for synthetic chemists.
The secondary amine of the azetidine ring is a primary site for functionalization. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a vast array of substituents, influencing properties such as lipophilicity, basicity, and metabolic stability.
N-Alkylation: The nitrogen atom of the azetidine ring can be readily alkylated under various conditions. For instance, N-alkylation of a secondary amine with bromoacetonitrile (B46782) has been reported as a step in the synthesis of more complex azetidine-based scaffolds. nih.gov Another example involves the synthesis of N-benzyl-3-(hydroxymethyl)azetidine derivatives, where the nitrogen is functionalized with a benzyl (B1604629) group, which can serve as a protecting group or as a pharmacophoric element.
N-Acylation: Acylation of the azetidine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic properties of the ring. This transformation is typically achieved by reacting the azetidine with an acyl chloride, anhydride, or carboxylic acid under appropriate coupling conditions. These N-acyl derivatives are common motifs in biologically active compounds.
Selective functionalization of the carbon atoms of the azetidine ring is a more challenging yet highly valuable strategy for generating structural diversity.
Functionalization at C-2 and C-4: The regio- and stereoselective alkylation at the C-4 position of 1-alkyl-2-substituted azetidin-3-ones has been investigated. Following imination of the 3-keto group, alkylation under kinetic control can introduce substituents at the C-4 position. Subsequent reduction of the ketone would yield C-4 functionalized azetidin-3-ol (B1332694) derivatives. researchgate.net For the C-2 position, the synthesis of 2-cyano azetidines from β-amino alcohols provides a potential route for introducing a functional handle that can be further elaborated. nih.gov
Functionalization at C-3: The hydroxyl group at the C-3 position of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a key site for derivatization. It can be acylated to form esters or etherified to introduce a variety of substituents. These modifications can impact the molecule's polarity and its ability to form hydrogen bonds.
The introduction of fluorine atoms or fluorinated groups into organic molecules can have profound effects on their properties, including metabolic stability, lipophilicity, and binding affinity. A comprehensive study on fluorinated azetidine, pyrrolidine (B122466), and piperidine (B6355638) derivatives highlighted that the number of fluorine atoms and their position relative to the nitrogen atom are major factors influencing the compound's basicity. researchgate.net The impact on lipophilicity (LogP) was found to be complex, with significant interplay between the polar moieties. researchgate.net
A common strategy for introducing a trifluoromethyl group is through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These reactions can provide access to 2-(trifluoromethyl)azetidines, which are valuable building blocks in medicinal chemistry.
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic potential in various diseases. The synthesis of azetidine-based iminosugars represents an interesting avenue for the development of novel therapeutic agents.
A stereodivergent route to polyhydroxylated bicyclic azetidines, specifically 6-azabicyclo[3.2.0]heptane derivatives, has been developed as a new class of iminosugars. rsc.org This strategy utilizes a common bicyclic β-lactam precursor. Another approach involves the synthesis of ADMDP (2-(aminomethyl)-3,4-dihydroxypyrrolidine) type iminosugars and nojirimycin (B1679825) derivatives from sugar-derived lactams, demonstrating the feasibility of creating iminosugar analogues with different ring sizes. nih.gov
Exploration of Bioisosteric Replacements Involving Azetidines
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The azetidine ring, with its unique conformational constraints and physicochemical properties, has emerged as a valuable bioisostere for other cyclic amines and aromatic rings.
The introduction of an azetidine moiety into drug candidates has been associated with improved pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net Spiro-type building blocks comprising an azetidine are considered bioisosteres of morpholine (B109124) and piperazine (B1678402). tcichemicals.com The azetidine ring has also been used as a bioisosteric replacement for piperidine and pyrrolidine rings. researchgate.netnih.gov In a recent study on polymerase theta inhibitors, 3-hydroxymethyl-azetidine was shown to be an effective bioisostere of pyrrolidin-3-ol. nih.gov
Table 1: Azetidine as a Bioisosteric Replacement
| Original Moiety | Bioisosteric Azetidine Counterpart | Rationale for Replacement |
|---|---|---|
| Piperidine | Azetidine | Reduced lipophilicity, improved metabolic stability. researchgate.net |
| Pyrrolidine | Azetidine | Altered conformational constraints, potential for improved binding affinity. nih.gov |
| Morpholine | Spiro-azetidine | Increased three-dimensionality, improved solubility. tcichemicals.com |
| Piperazine | Spiro-azetidine | Increased three-dimensionality, improved solubility. tcichemicals.com |
| Pyrrolidin-3-ol | 3-Hydroxymethyl-azetidine | Similar spatial arrangement of functional groups, potential for improved pharmacokinetic properties. nih.gov |
Chemo- and Regioselective Transformations of this compound Derivatives
The presence of multiple reactive sites in this compound and its derivatives—namely the nitrogen atom and the two hydroxyl groups—necessitates the use of chemo- and regioselective transformations for controlled functionalization.
Protecting group strategies are often employed to achieve selectivity. For instance, the nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) or benzyl (Bn) to allow for selective reactions at the hydroxyl groups. Similarly, one hydroxyl group can be selectively protected to enable functionalization of the other.
Regioselective ring-opening reactions of activated azetidines are a powerful method for accessing functionalized acyclic amines. For example, the regioselective cleavage of monoprotected 2,3-epoxy alcohols with organoaluminum reagents has been reported to yield hydroxymethyl 1,3-diols. mdpi.com While not directly involving an azetidine, this principle of regioselective ring-opening of strained rings can be conceptually applied to azetidinium ions or other activated azetidine derivatives. Further research is needed to explore the specific chemo- and regioselective transformations of this compound to fully exploit its synthetic potential.
Development of Novel Azetidine-Containing Molecular Scaffolds
The synthesis of novel molecular scaffolds from azetidine precursors involves a variety of advanced derivatization and functionalization strategies. These methods aim to introduce molecular complexity and diversity, leading to the creation of unique three-dimensional structures for drug discovery programs.
One prominent approach involves the creation of spirocyclic azetidine scaffolds. nih.gov These systems, where the azetidine ring is fused to another ring system at a single carbon atom, offer a high degree of structural rigidity and novelty. For instance, novel spirocyclic azetidine scaffolds have been synthesized from precursor azetidines through multi-step sequences. nih.gov
Another key strategy is the development of fused-ring systems incorporating the azetidine moiety. Ring-closing metathesis (RCM) has been effectively employed to construct azetidine-fused eight-membered rings. nih.gov This approach begins with the N-alkylation of a suitably functionalized azetidine with an allyl group, followed by treatment with a ruthenium catalyst (such as Grubbs' first-generation catalyst) to facilitate the ring closure. nih.gov
Furthermore, diversity-oriented synthesis (DOS) has been utilized to generate a wide array of structurally distinct molecular scaffolds from a common azetidine core. nih.gov By applying a series of branching reaction pathways, a single azetidine starting material can be transformed into multiple unique molecular frameworks. This strategy allows for the efficient exploration of chemical space around the azetidine core. nih.gov
The functionalization of the azetidine ring at various positions is crucial for the development of these novel scaffolds. For example, the introduction of an aryl bromide and a pendant hydroxyl group on the azetidine scaffold allows for subsequent functional group pairing and diversification through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com This enables the attachment of a wide range of substituents, further expanding the diversity of the generated scaffolds.
Recent advances have also focused on the enantioselective synthesis of polysubstituted azetidines, which are challenging to construct but offer precise control over stereochemistry. nih.govacs.org Copper-catalyzed boryl allylation of azetines, for instance, provides a method for the highly enantioselective difunctionalization of the azetidine precursor, leading to chiral 2,3-disubstituted azetidines. nih.govacs.org
The development of these novel azetidine-containing scaffolds is often guided by the desire to create molecules with specific physicochemical properties, particularly for applications in central nervous system (CNS) drug discovery, where parameters like molecular weight, lipophilicity, and polar surface area are critical for blood-brain barrier penetration. nih.gov
| Scaffold Type | Key Synthetic Strategy | Precursor | Example Transformation | Reference |
| Spirocyclic Azetidines | Metalation and trapping with an electrophile | Substituted 2-cyanoazetidine | Lithiation followed by reaction with benzotriazolylmethanol | nih.gov |
| Fused Azetidine Rings | Ring-Closing Metathesis (RCM) | N-allyl substituted azetidine | Treatment with Grubbs' catalyst to form an 8-membered ring | nih.gov |
| Diverse Scaffolds | Diversity-Oriented Synthesis (DOS) | Functionalized azetidine core | Multiple branching reaction pathways from a common intermediate | nih.gov |
| Arylated Azetidines | Suzuki-Miyaura Cross-Coupling | Brominated pyrazole-azetidine hybrid | Reaction with various boronic acids | mdpi.com |
| Chiral 2,3-Disubstituted Azetidines | Copper-Catalyzed Boryl Allylation | Azetine | Enantioselective difunctionalization with boryl and allyl groups | nih.govacs.org |
| Reaction Type | Purpose | Reagents | Functional Group Introduced/Modified | Reference |
| Aza-Michael Addition | Introduction of N-heterocycles | NH-heterocycles | 3-substituted 3-(acetoxymethyl)azetidines | mdpi.com |
| DIBAL Reduction | Conversion of nitrile to amine | Diisobutylaluminium hydride (DIBAL) | Primary amine | nih.gov |
| N-Alkylation | Introduction of an alkyl group on the nitrogen atom | Allyl bromide | N-allyl group | nih.gov |
| Swern Oxidation | Oxidation of alcohol to aldehyde | Oxalyl chloride, DMSO, triethylamine | Aldehyde | acs.org |
| Grignard Reaction | Carbon-carbon bond formation | Aryl magnesium halide | Secondary alcohol | acs.org |
Mechanistic and Theoretical Investigations of Azetidine Reactivity
Reaction Mechanism Elucidation in Azetidine (B1206935) Ring Formation and Functionalization
The synthesis of functionalized azetidines is a challenging endeavor due to the high activation barrier for four-membered ring formation. nih.gov Common strategies for constructing the azetidine core involve intramolecular cyclization reactions. While the direct synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is not extensively detailed in the literature, the mechanisms for forming substituted azetidines generally proceed through nucleophilic substitution, where a tethered amine displaces a leaving group. nih.gov The stereochemistry of the substituents is crucial and is often controlled by the chirality of the starting materials.
One established photochemical approach for azetidine synthesis is the aza Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene. nih.gov Another powerful method is the Norrish–Yang cyclization, a photochemical reaction of α-aminoacetophenones that proceeds through a 1,5-hydrogen abstraction followed by radical recombination to form the azetidine ring. beilstein-journals.org This "build and release" strategy leverages the formation of a strained intermediate to drive subsequent functionalization. beilstein-journals.org
Functionalization of the pre-formed azetidine ring is also a key strategy. The reactivity of azetidines is dominated by their considerable ring strain, making them susceptible to ring-opening reactions. rsc.orgrsc.org This strain-driven reactivity allows for the introduction of various functional groups under appropriate conditions. rsc.org For a molecule like this compound, the hydroxyl groups offer sites for further chemical modification, such as etherification or esterification, while the secondary amine can undergo N-alkylation or acylation.
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for understanding the structure, stability, and reactivity of azetidine derivatives. These studies provide insights that complement experimental findings and guide the design of new molecules with desired properties.
Conformational Analysis of Azetidine Derivatives
The four-membered ring of azetidine is not planar and exists in a puckered conformation. nih.gov The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. For substituted azetidines like this compound, the substituents will adopt pseudo-axial or pseudo-equatorial positions to minimize steric hindrance.
Energetic Considerations and Ring Strain Effects
The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain energy makes azetidines stable enough for isolation and handling, yet reactive enough for synthetic transformations involving ring-opening. rsc.org
Molecular Docking Simulations for Biological Target Interactions (In Vitro/In Silico)
The 3-hydroxymethyl-azetidine scaffold is a key component in the design of potent enzyme inhibitors. nih.gov Molecular docking simulations are instrumental in predicting how these molecules bind to the active sites of their biological targets.
A notable example is the development of 3-hydroxymethyl-azetidine derivatives as inhibitors of polymerase Theta (Polθ), a DNA polymerase involved in DNA repair. nih.gov In these studies, structure-based drug design identified the 3-hydroxymethyl-azetidine moiety as an effective bio-isostere of pyrrolidin-3-ol. nih.gov Docking simulations revealed that the hydroxyl group of the azetidine scaffold forms crucial hydrogen bond interactions with the protein target. nih.gov
The general utility of azetidine derivatives in drug design is further highlighted by in-silico molecular docking studies of azetidin-2-one (B1220530) derivatives against various targets, such as the epidermal growth factor receptor (EGFR). researchgate.net These studies help in predicting the binding affinity and orientation of the ligand within the protein's active site, guiding the synthesis of more potent and selective inhibitors. researchgate.netrjptonline.org
Advanced Spectroscopic Characterization for Structural Elucidation of Novel Azetidine Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be complex due to the diastereotopic protons of the azetidine ring and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would provide information about their relative stereochemistry and the ring's conformation. The protons on the carbons bearing the hydroxyl groups would appear as characteristic multiplets.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the azetidine ring and the carbon of the hydroxymethyl group. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups and the N-H stretching of the secondary amine. C-N and C-O stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
The combination of these techniques, often supplemented by two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), is essential for the complete structural elucidation of complex azetidine architectures.
Applications of 2s,3r 2 Hydroxymethyl Azetidin 3 Ol and Azetidine Derivatives in Chemical Biology
Azetidine (B1206935) Scaffolds as Pharmacophore Mimetics and Building Blocks in Drug Discovery
Azetidine derivatives are increasingly utilized as pharmacophore mimetics and building blocks in drug discovery programs. Their compact and rigid structure allows them to serve as isosteric replacements for more common saturated heterocycles like pyrrolidines and piperidines, often leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.org The constrained nature of the azetidine ring helps to pre-organize substituents in a defined spatial orientation, which can enhance interactions with biological targets. enamine.net This has led to the incorporation of the azetidine motif in a number of approved drugs. chemrxiv.orgchemrxiv.org
The synthesis of diverse libraries of azetidine-based scaffolds is a key strategy in the exploration of new chemical space for drug discovery. nih.govresearchgate.net These libraries often feature fused, bridged, and spirocyclic ring systems, providing a high degree of structural diversity. nih.gov The development of synthetic methodologies to access diversely functionalized azetidines, including those with substitution at the 2-position, is crucial for expanding their application in medicinal chemistry. chemrxiv.org
The rigid azetidine framework is highly beneficial for ligand design and for conducting detailed structure-activity relationship (SAR) studies. By incorporating the azetidine ring, medicinal chemists can systematically probe the conformational requirements for binding to a specific biological target. The defined stereochemistry of compounds like (2S,3R)-2-(hydroxymethyl)azetidin-3-ol provides a fixed orientation of its substituents, which is crucial for understanding molecular recognition. nih.gov
SAR studies on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) have demonstrated the importance of the azetidine ring in conferring a specific conformation, such as a γ-type reverse turn, which appears to be influential for their antiviral activity. nih.gov In these studies, modifications at the N- and C-terminus, as well as the C-terminal side-chain, revealed that specific substituents were essential for anti-HCMV activity. nih.gov
Furthermore, azetidine derivatives have been investigated as conformationally constrained analogs of GABA and β-alanine to explore their potential as GABA uptake inhibitors. nih.gov SAR studies on these compounds, with substitutions at various positions of the azetidine ring, have identified potent inhibitors of the GAT-1 transporter. nih.gov These studies highlight how the azetidine scaffold can be systematically modified to optimize potency and selectivity.
Table 1: Examples of Azetidine Derivatives in SAR Studies
| Compound Class | Biological Target | Key SAR Findings | Reference(s) |
|---|---|---|---|
| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | A benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were crucial for activity. The azetidine ring induces a bioactive γ-type reverse turn conformation. | nih.gov |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Lipophilic residues like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties led to high potency. | nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 and GAT-3 | Showed moderate affinity, demonstrating the impact of substitution on transporter selectivity. | nih.gov |
| Azetidine Amides | STAT3 | Progression from a proline linker to an azetidine linker led to more potent inhibitors of STAT3 DNA-binding activity. | acs.org |
The unique structural features of azetidines make them attractive scaffolds for the design of enzyme inhibitors. The constrained ring system can mimic the transition state of an enzymatic reaction or effectively position functional groups to interact with key residues in an enzyme's active site.
Recently, 3-hydroxymethyl-azetidine derivatives have been developed as a novel class of potent inhibitors of DNA polymerase Theta (Polθ), an enzyme that is a key target in BRCA-deficient tumors. nih.gov Structure-based drug design identified a lead compound which was further optimized, demonstrating that the 3-hydroxymethyl-azetidine moiety is an effective bio-isostere of pyrrolidin-3-ol. nih.gov
Azetidine-based compounds have also been discovered as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target. nih.gov These compounds were found to selectively inhibit STAT3 activity over other STAT family members in vitro. nih.gov
In another example, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were prepared and evaluated as inhibitors of the serine protease thrombin. nih.gov These studies showed that substitution at the 4-position of the β-lactam ring was critical for potent, time-dependent inhibition of thrombin. nih.gov Furthermore, 4-oxo-β-lactams (azetidine-2,4-diones) have been identified as potent acylating agents of human leukocyte elastase (HLE), a serine protease involved in inflammatory diseases. researchgate.net
Table 2: Azetidine-Based Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Mechanism/Key Features | Reference(s) |
|---|---|---|---|
| 3-Hydroxymethyl-azetidine derivatives | DNA Polymerase Theta (Polθ) | Act as a bio-isostere of pyrrolidin-3-ol, leading to potent inhibition. | nih.gov |
| Azetidine-based compounds (e.g., H172, H182) | Signal Transducer and Activator of Transcription 3 (STAT3) | Irreversibly bind to and selectively inhibit STAT3 activity. | nih.gov |
| 3-(3-Guanidinopropyl)-azetidin-2-one derivatives | Thrombin | Act as time-dependent inhibitors; substitution at the C-4 position is crucial for activity. | nih.gov |
| 4-Oxo-β-lactams (azetidine-2,4-diones) | Human Leukocyte Elastase (HLE) | Act as potent acylating agents of the enzyme. | researchgate.net |
Azetidine-containing molecules can be designed to modulate various biological pathways, including those involved in DNA repair. The inhibition of DNA repair pathways is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. nih.govmdpi.com The development of inhibitors for enzymes like DNA polymerase Theta, which is involved in a specific DNA repair pathway, highlights the potential of azetidine derivatives in this area. nih.gov By targeting key components of DNA repair, these compounds can induce synthetic lethality in cancer cells. nih.govresearchgate.net
Azetidine-Based PROTAC Linkers and Degrader Motifs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. broadpharm.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a critical role in the efficacy of a PROTAC. broadpharm.com
Azetidine-based structures are being incorporated into PROTAC linkers to provide rigidity and control the spatial orientation of the two binding ligands. medchemexpress.commedchemexpress.com The use of rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can enhance the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.net Azetidine-containing linkers offer a smaller, more compact rigidifying element. The development of azetidine sulfonyl fluorides provides new avenues for creating novel degrader motifs and potential PROTAC linkers. nih.gov
Synthetic Utility as Chiral Auxiliaries or Intermediates for Other Heterocycles
Chiral, non-racemic azetidines, such as derivatives of this compound, are valuable as chiral auxiliaries in asymmetric synthesis. magtech.com.cnrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis so that it can be carried out asymmetrically with the selective formation of one of two enantiomers.
(S)-1-Phenylethylamine has been successfully used as a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The chiral auxiliary guides the stereochemical outcome of reactions before being removed. The development of practical asymmetric preparations of azetidine-2-carboxylic acid often employs a chiral auxiliary to establish the desired stereochemistry. nih.gov
Furthermore, the strained ring of azetidines makes them useful synthetic intermediates for the preparation of other heterocyclic systems. Ring-expansion reactions of azetidines can lead to the formation of larger rings like pyrrolidines.
Future Directions and Emerging Research Avenues
Leveraging Artificial Intelligence and Machine Learning in Azetidine (B1206935) Design and Synthesis
One of the key applications of AI in this context is the development of predictive models for reaction outcomes and synthesis planning. nih.govnih.gov For instance, researchers at MIT and the University of Michigan have successfully used computational modeling to guide a challenging photocatalyzed reaction for synthesizing azetidines. mit.edu By calculating the frontier orbital energies of various starting materials, their model could predict which pairs would successfully react to form the desired azetidine ring. mit.edu This approach mitigates the need for extensive trial-and-error experimentation, saving time and resources. mit.edu
De novo drug design is another area where AI is making significant strides. openmedicinalchemistryjournal.com Generative models, a type of AI, can design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com By incorporating the azetidine scaffold as a desirable structural motif, these models can generate innovative drug candidates with improved pharmacokinetic profiles. The integration of AI into computer-assisted synthesis planning (CASP) has the potential to significantly accelerate the discovery of new drugs by streamlining the synthesis of these novel compounds. iscientific.org
Interactive Table: Applications of AI/ML in Azetidine Chemistry
| Application Area | Description | Potential Impact |
| Reaction Prediction | Predictive models forecast the success and yield of chemical reactions to form azetidines. | Reduces experimental workload and accelerates synthesis. |
| Synthesis Planning | AI algorithms propose optimal synthetic routes to target azetidine-containing molecules. | Increases efficiency and reduces the cost of synthesis. |
| De Novo Design | Generative models create novel azetidine-based molecules with desired biological activities. | Accelerates the discovery of new drug candidates. |
| Property Prediction | ML models predict the physicochemical and biological properties of virtual azetidine derivatives. | Guides the selection of promising compounds for synthesis. |
Development of Sustainable and Green Synthetic Routes for Azetidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including azetidines, to minimize environmental impact. researchgate.netmdpi.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. jocpr.com
A major focus in the development of greener synthetic routes is the replacement of hazardous organic solvents with more sustainable alternatives like water, bio-based solvents (e.g., glycerol, ethyl lactate), and polyethylene (B3416737) glycol (PEG). mdpi.com These solvents are not only less toxic but can also in some cases enhance reaction rates and selectivity. researchgate.net The use of catalyst- and chromatography-free reactions, where possible, further reduces the generation of chemical waste. frontiersin.org
Modern activation methods such as microwave irradiation and ultrasound are also being explored to improve the energy efficiency of azetidine synthesis. jocpr.com These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.com Photochemical and electrochemical processes, which utilize light and electricity as clean energy sources, represent another promising avenue for the green synthesis of heterocyclic compounds. jocpr.com
The development of catalytic methods using solid acids, nanoparticles, and biocatalysts is another cornerstone of green heterocyclic synthesis. nih.gov These catalysts are often recyclable and can promote reactions with high atom economy, minimizing the formation of byproducts. frontiersin.org For instance, enzyme-mediated cyclization reactions can produce nitrogen-containing heterocycles like beta-lactams under mild conditions. jocpr.com
While the direct application of all these methods specifically to "(2S,3R)-2-(hydroxymethyl)azetidin-3-ol" is not yet detailed in the literature, the broader advancements in the green synthesis of nitrogen heterocycles provide a clear roadmap for developing more sustainable routes to this and other azetidine derivatives. frontiersin.org
Expansion of Azetidine Scaffolds in Novel Chemical Space Exploration
The azetidine ring is a valuable scaffold in drug discovery due to its unique conformational constraints and its ability to modulate the physicochemical properties of a molecule. nih.govenamine.net The exploration of novel chemical space by incorporating the azetidine motif into more complex molecular architectures is a key area of future research. rsc.org
The rigid nature of the azetidine ring can pre-organize the substituents in a defined spatial orientation, which can lead to higher binding affinity with biological targets. enamine.net This conformational restriction is a significant advantage in fragment-based drug design. enamine.net The introduction of azetidines can also improve properties such as solubility and metabolic stability, which are crucial for the development of effective drugs. acs.org
Researchers are actively developing synthetic methodologies to create diverse libraries of azetidine-based compounds, including spirocyclic, fused, and bridged systems. nih.gov These efforts aim to access novel three-dimensional chemical space, moving away from the "flat" molecules that have traditionally dominated drug discovery. tandfonline.com The synthesis of densely functionalized azetidines, while challenging, is a key focus as it allows for the fine-tuning of molecular properties. researchgate.net
The development of novel azetidine-containing building blocks is also crucial for expanding their application in medicinal chemistry. enamine.netlifechemicals.com These building blocks can be readily incorporated into drug candidates, providing a straightforward way to introduce the desirable properties of the azetidine scaffold. lifechemicals.com The synthesis of azetidines with unprotected nitrogen atoms (NH-azetidines) is of particular interest as it provides a direct handle for further chemical modifications. sciencedaily.com
The exploration of azetidine sulfonyl fluorides as reagents for drug discovery is another exciting development, enabling access to novel chemical motifs with potential therapeutic applications. nih.gov As synthetic methods become more sophisticated, the diversity of accessible azetidine-containing molecules will continue to grow, paving the way for the discovery of new drugs and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, considering stereochemical control?
- Methodological Answer : The synthesis of azetidine derivatives often involves ring-closing strategies or functionalization of pre-formed azetidine rings. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Evidence from azetidinone synthesis suggests using mercaptoacetic acid or thiol-based reagents to stabilize reactive intermediates while preserving stereochemistry .
Q. How to determine the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant analysis (e.g., ) are critical for assigning stereochemistry. X-ray crystallography provides definitive confirmation. For example, the 2S,3R configuration in similar compounds was validated via NOE correlations between the hydroxymethyl group and adjacent protons .
Q. What chromatographic techniques are recommended for purifying this compound to ensure enantiomeric purity?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) or supercritical fluid chromatography (SFC) effectively resolve enantiomers. Preparative TLC with chiral selectors can also isolate high-purity fractions. Proper solvent systems (e.g., hexane/isopropanol gradients) minimize racemization during purification .
Advanced Research Questions
Q. How to resolve contradictions in NMR data when assigning the stereochemistry of this compound?
- Methodological Answer : Discrepancies in chemical shift assignments may arise from solvent effects or dynamic conformational changes. Employ variable-temperature NMR to assess rotational barriers or use deuterated solvents to reduce signal splitting. Cross-validation with computational chemistry (e.g., DFT-based chemical shift predictions) clarifies ambiguous assignments .
Q. What computational modeling approaches validate the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT or MP2) can model protonation states and hydrogen-bonding networks. For instance, MD studies on azetidine derivatives reveal pH-dependent ring puckering and hydroxymethyl group orientation, impacting reactivity .
Q. How does the hydroxymethyl group influence the reactivity of the azetidine ring in nucleophilic substitution reactions?
- Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, stabilizing transition states in ring-opening reactions. Kinetic studies using electrophiles (e.g., alkyl halides) show enhanced reactivity at the C3 position due to steric and electronic effects. Competitive pathways (e.g., intramolecular cyclization) must be monitored via time-resolved LC-MS .
Methodological Best Practices
Q. What are the best practices for handling and storing this compound to prevent degradation during long-term experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at -20°C to minimize oxidation. Avoid exposure to light or moisture, as the hydroxymethyl group is prone to hydrolysis. Lyophilization or silica gel desiccation preserves stability for >6 months .
Q. How to design kinetic studies to assess the catalytic efficiency of enzymes in the stereoselective synthesis of this compound?
- Methodological Answer : Use whole-cell biocatalysts (e.g., engineered E. coli expressing ketoreductases) to reduce prochiral precursors. Monitor reaction progress via chiral GC or circular dichroism (CD) spectroscopy. Calculate and values under controlled pH and temperature to optimize enzyme performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
